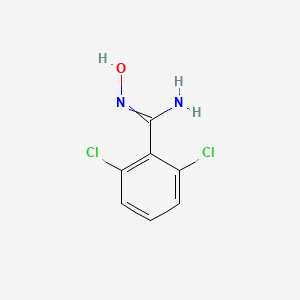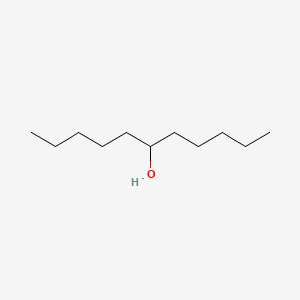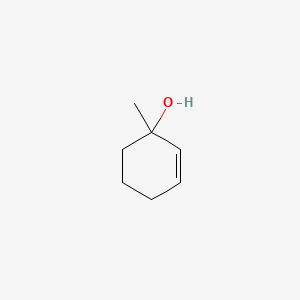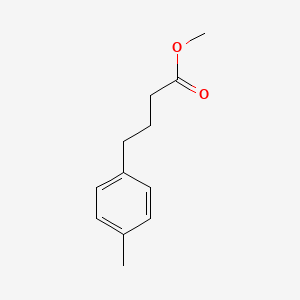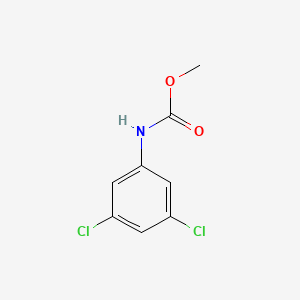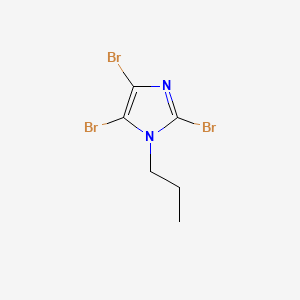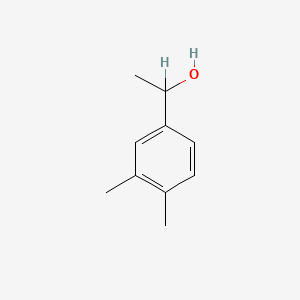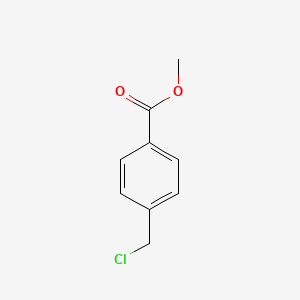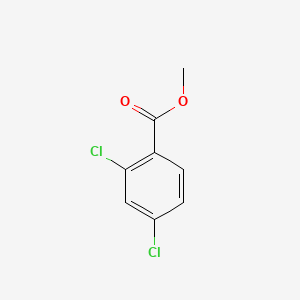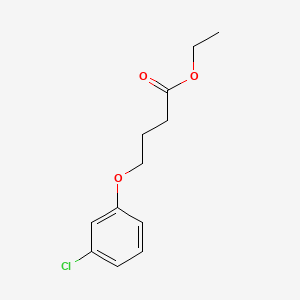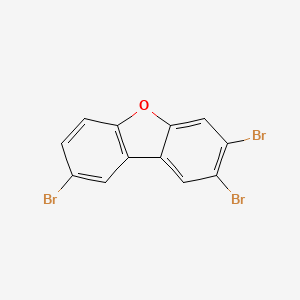
2,3,8-Tribromodibenzofuran
Overview
Description
2,3,8-Tribromodibenzofuran is a polybrominated dibenzofuran, a class of organic compounds known for their environmental persistence and potential toxicological effects. These compounds are often by-products of industrial processes involving brominated flame retardants and can be found in various environmental matrices .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,3,8-Tribromodibenzofuran typically involves the bromination of dibenzofuran. This can be achieved through electrophilic aromatic substitution reactions using bromine or bromine-containing reagents under controlled conditions. The reaction is usually carried out in the presence of a catalyst such as iron or aluminum chloride to facilitate the bromination process .
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes where dibenzofuran is treated with bromine in a solvent like carbon tetrachloride or chloroform. The reaction conditions are optimized to achieve high yields and purity of the desired tribrominated product .
Chemical Reactions Analysis
Types of Reactions: 2,3,8-Tribromodibenzofuran can undergo various chemical reactions, including:
Oxidation: It can be oxidized to form dibenzofuran derivatives with different functional groups.
Reduction: Reduction reactions can remove bromine atoms, leading to less brominated dibenzofurans.
Substitution: Nucleophilic substitution reactions can replace bromine atoms with other substituents such as hydroxyl or amino groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles such as sodium hydroxide or ammonia can be employed under basic conditions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield dibenzofuran-2,3,8-triol, while reduction may produce dibenzofuran or dibromodibenzofuran .
Scientific Research Applications
2,3,8-Tribromodibenzofuran has several scientific research applications:
Environmental Studies: It is used as a marker for studying the environmental impact of brominated flame retardants and their degradation products.
Analytical Chemistry: It serves as a reference standard in analytical methods for detecting and quantifying brominated compounds in environmental samples.
Mechanism of Action
The mechanism of action of 2,3,8-Tribromodibenzofuran involves its interaction with the aryl hydrocarbon receptor (AhR). Upon binding to AhR, it activates the transcription of genes involved in xenobiotic metabolism. This can lead to the production of enzymes that metabolize and detoxify the compound, but also to the activation of pathways that may result in toxic effects .
Comparison with Similar Compounds
- 2,3,7,8-Tetrabromodibenzofuran
- 1,2,3,7,8-Pentabromodibenzofuran
- 2,3,7,8-Tetrachlorodibenzofuran
Comparison: 2,3,8-Tribromodibenzofuran is unique due to its specific bromination pattern, which influences its chemical reactivity and toxicological profile. Compared to 2,3,7,8-Tetrabromodibenzofuran, it has one less bromine atom, which can affect its binding affinity to AhR and its subsequent biological effects .
Properties
IUPAC Name |
2,3,8-tribromodibenzofuran | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H5Br3O/c13-6-1-2-11-7(3-6)8-4-9(14)10(15)5-12(8)16-11/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKPBZUROFCCDEP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Br)C3=CC(=C(C=C3O2)Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H5Br3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401005059 | |
| Record name | 2,3,8-Tribromodibenzo[b,d]furan | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401005059 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
404.88 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
84761-82-0 | |
| Record name | Dibenzofuran, 2,3,8-tribromo- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0084761820 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,3,8-Tribromodibenzo[b,d]furan | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401005059 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


